PROPAN-2-YL 4-(2-BUTOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
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Overview
Description
PROPAN-2-YL 4-(2-BUTOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound with a unique structure. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
The synthesis of PROPAN-2-YL 4-(2-BUTOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves multiple steps. One common method includes the condensation of appropriate starting materials under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
PROPAN-2-YL 4-(2-BUTOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
PROPAN-2-YL 4-(2-BUTOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studies related to enzyme inhibition, receptor binding, and cellular processes.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 4-(2-BUTOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
PROPAN-2-YL 4-(2-BUTOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE can be compared with other quinoline derivatives, such as:
Quinine: Known for its antimalarial properties.
Chloroquine: Used as an antimalarial and anti-inflammatory agent.
Properties
Molecular Formula |
C26H35NO4 |
---|---|
Molecular Weight |
425.6g/mol |
IUPAC Name |
propan-2-yl 4-(2-butoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C26H35NO4/c1-7-8-13-30-21-12-10-9-11-18(21)23-22(25(29)31-16(2)3)17(4)27-19-14-26(5,6)15-20(28)24(19)23/h9-12,16,23,27H,7-8,13-15H2,1-6H3 |
InChI Key |
HCTLUVVPAJEIAS-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC(C)C)C |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC(C)C)C |
Origin of Product |
United States |
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